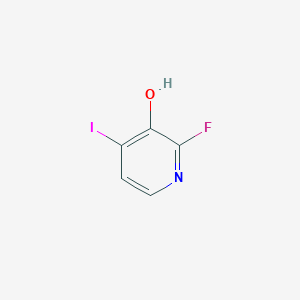

2-Fluoro-4-iodopyridin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-4-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3FINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, along with a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodopyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms. For instance, the iodination of 3-hydroxypyridine can be achieved using iodine and a suitable oxidizing agent, followed by fluorination using a fluorinating reagent such as Selectfluor. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The iodine and fluorine atoms at positions 4 and 2, respectively, undergo nucleophilic substitution under varying conditions:

-

Iodine displacement : Iodine serves as a superior leaving group compared to fluorine. In the presence of palladium catalysts, it participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .

-

Fluorine displacement : Fluorine substitution requires harsher conditions due to its strong C–F bond. Strong nucleophiles (e.g., alkoxides) can replace fluorine in polar aprotic solvents like DMF .

Example :

In a Suzuki coupling, 2-fluoro-4-iodopyridin-3-ol reacts with 4-carboxyphenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis, yielding biaryl derivatives with retention of the hydroxyl group .

Metal-Catalyzed Cross-Coupling Reactions

The iodine atom facilitates palladium- or copper-mediated couplings:

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the pyridine ring toward electrophiles:

-

Nitration : Occurs at position 5 or 6 under mixed acid conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .

-

Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at the ortho position relative to the hydroxyl group .

Limitation : The electron-withdrawing fluorine and iodine substituents deactivate the ring, requiring vigorous conditions compared to unsubstituted pyridines .

Hydroxyl Group Modifications

-

Protection : The hydroxyl group is often protected as a methoxyethoxymethyl (MEM) ether using MEM-Cl and NaH to prevent side reactions during cross-coupling .

-

Oxidation : Under strong oxidizing agents (e.g., KMnO<sub>4</sub>), the hydroxyl group converts to a ketone, though competing ring oxidation may occur .

Redox Reactions

-

Iodine Reduction : Zn/HCl reduces iodine to hydrogen, yielding 2-fluoro-3-hydroxypyridine .

-

Fluorine Retention : Fluorine remains intact under most reductive conditions due to its high bond dissociation energy .

Photoredox Reactions

In photoredox-mediated processes, α,α-difluoro-β-iodoketones couple with silyl enol ethers under blue LED irradiation using fac-Ir(ppy)<sub>3</sub> as a catalyst. Subsequent condensation with ammonium acetate forms 3-fluoropyridines .

Key Data :

-

Optimal conditions: 5 mol% Ir catalyst, DMF solvent, 120°C for 3 hours.

Halogen Exchange Reactions

Iodine can be replaced via Finkelstein reaction with NaBr or KCl in polar solvents (e.g., MeCN) .

Example :

Reaction with NaBr in MeCN substitutes iodine with bromine, forming 2-fluoro-4-bromopyridin-3-ol .

科学研究应用

Chemistry

In synthetic chemistry, 2-Fluoro-4-iodopyridin-3-ol is utilized as a key intermediate for the synthesis of various organic compounds. Its halogenated structure allows for diverse reactivity patterns, making it an essential scaffold for developing new materials and pharmaceuticals.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules |

| Molecular Scaffold | Serves as a framework for active pharmaceutical ingredients (APIs) |

Biology

The compound has been explored for its biological activity, particularly in drug development. It has potential applications in creating biologically active compounds that target specific enzymes or receptors, thus modulating their activity.

Case Study: Antiviral Research

Research indicates that derivatives of this compound can inhibit viral replication by targeting viral proteins. For instance, studies have focused on developing inhibitors that target the cap-snatching endonuclease activity of viral polymerases, which are critical for viral RNA transcription .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. It has been identified as a precursor in the synthesis of compounds with potential anti-cancer and neuroprotective effects.

| Therapeutic Area | Potential Applications |

|---|---|

| Oncology | Development of anti-cancer drugs |

| Neurology | Neuroprotective agents |

Case Study: mGluR2 Modulators

Research has shown that compounds based on this compound can act as negative allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders . These findings suggest potential pathways for treating conditions like schizophrenia and anxiety disorders.

Industry

The compound finds applications in agrochemicals and materials science. Its unique properties make it suitable for developing pesticides and herbicides, contributing to agricultural productivity.

| Industrial Use | Description |

|---|---|

| Agrochemicals | Development of effective pesticides |

| Materials Science | Used in creating novel materials with specific properties |

作用机制

The mechanism of action of 2-Fluoro-4-iodopyridin-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the iodine atom can facilitate the formation of covalent bonds with biological macromolecules. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.

相似化合物的比较

2-Fluoro-4-iodopyridin-3-ol can be compared with other halogenated pyridines, such as:

2-Chloro-4-iodopyridin-3-ol: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological properties due to the difference in electronegativity and size between chlorine and fluorine.

2-Fluoro-4-bromopyridin-3-ol: Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, which can affect the compound’s chemical behavior and applications.

2-Fluoro-4-iodopyridine: Lacks the hydroxyl group, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of fluorine, iodine, and hydroxyl groups, which impart distinct chemical and biological properties, making it a versatile compound for various applications.

生物活性

2-Fluoro-4-iodopyridin-3-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with fluorine and iodine atoms, which influence its reactivity and interaction with biological targets. The presence of these halogens can enhance binding affinity to specific enzymes or receptors, making it a valuable compound in drug design.

The primary mechanism of action for this compound involves its inhibition of the protein tyrosine phosphatase SHP2. SHP2 plays a crucial role in various cellular processes, including proliferation, differentiation, and immune response regulation. By inhibiting SHP2, this compound can potentially disrupt pathways involved in cancer progression and autoimmune diseases .

Inhibition of SHP2

Research indicates that this compound effectively inhibits SHP2 activity. This inhibition is significant because SHP2 is implicated in several malignancies, including acute myeloid leukemia and solid tumors such as breast and colon cancer. The compound's ability to modulate SHP2 activity positions it as a candidate for targeted cancer therapies .

Anti-Cancer Potential

In vitro studies have demonstrated that compounds targeting SHP2 can reduce tumor cell proliferation and enhance the efficacy of existing chemotherapeutics. For instance, the combination of SHP2 inhibitors with immune checkpoint inhibitors has shown promise in restoring cytotoxic T-cell function against tumors .

Case Studies

- SHP2 Inhibition in Cancer Therapy : A study highlighted the use of this compound in combination with PD-1 inhibitors in preclinical models. The results indicated a significant reduction in tumor size and improved survival rates compared to controls .

- Autoimmune Diseases : Another case study explored the effects of SHP2 inhibition on systemic lupus erythematosus (SLE) models. Treatment with this compound resulted in decreased disease severity and improved immune function metrics .

Research Findings Summary Table

属性

IUPAC Name |

2-fluoro-4-iodopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMFDIXEFFSVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。